

# NCX-6560 toxicity profile in animal models

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## Compound of Interest

Compound Name: NCX-6560

Cat. No.: B1677005

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## NCX-6560 Technical Support Center

Disclaimer: The following information is based on publicly available data, which is limited. Detailed toxicity studies for **NCX-6560** have been conducted as part of its preclinical development, but the comprehensive results are not fully available in the public domain. This technical support center provides guidance based on the existing scientific literature and general principles of preclinical toxicology.

## Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of **NCX-6560** observed in animal models?

A1: Based on available studies, **NCX-6560**, a nitric oxide (NO)-donating derivative of atorvastatin, has shown a promising safety profile in preliminary animal models. In a study on hyperlipidemic mice, a 5-week oral treatment with **NCX-6560** at a dose of 46.8 mg/kg/day was effective in lowering serum cholesterol without reported adverse effects in the context of that study.<sup>[1]</sup> Additionally, in a preclinical model of statin-induced myopathy, **NCX-6560** did not induce the muscle fiber atrophy or affect muscle function, adverse effects that were observed with atorvastatin at a comparable plasma level. This suggests that the nitric oxide moiety may mitigate some of the known side effects of statins.

Q2: Has the acute toxicity (e.g., LD50) of **NCX-6560** been determined?

A2: Publicly available literature does not contain specific data on the acute toxicity or the median lethal dose (LD50) of **NCX-6560** in any animal model. Standard preclinical safety

assessments would typically include such studies to determine the effects of a single high dose of the compound.

Q3: Are there any data on the repeat-dose toxicity of **NCX-6560**?

A3: A 5-week study in hyperlipidemic mice involved daily oral administration of 46.8 mg/kg **NCX-6560**.<sup>[1]</sup> While this study focused on efficacy, the lack of reported toxicity at this dose over this period provides some insight into its sub-chronic safety profile. However, detailed organ-specific pathology and clinical chemistry from dedicated repeat-dose toxicology studies are not publicly available.

Q4: What is the known mechanism of action of **NCX-6560**, and how might it relate to its toxicity profile?

A4: **NCX-6560** combines the cholesterol-lowering effect of atorvastatin with the vasodilatory and anti-inflammatory properties of nitric oxide. The atorvastatin component inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. The nitric oxide is released, leading to vasodilation and other beneficial vascular effects.<sup>[1]</sup> This dual mechanism may result in a different safety profile compared to atorvastatin alone, potentially mitigating some statin-related side effects like myopathy.

## Troubleshooting Guides for In-Vivo Experiments

Issue 1: Unexpected decrease in blood pressure in experimental animals.

- Possible Cause: **NCX-6560** is a nitric oxide-donating molecule, which can lead to vasodilation and a subsequent decrease in blood pressure. This effect has been observed in eNOS knockout mice.<sup>[1]</sup>
- Troubleshooting Steps:
  - Monitor blood pressure regularly during the study, especially after dose administration.
  - Consider using a lower starting dose if hypotension is a concern for the specific animal model.

- Ensure that the animal model used is appropriate. For instance, normotensive wild-type mice showed no significant blood pressure reduction in one study.<sup>[1]</sup>

Issue 2: Observing muscle weakness or signs of myopathy.

- Possible Cause: While **NCX-6560** is suggested to have a protective effect against myopathy compared to atorvastatin, high doses or specific experimental conditions might still induce muscle-related side effects.
- Troubleshooting Steps:
  - Carefully monitor animals for any signs of muscle weakness, such as changes in gait or reduced activity.
  - At the end of the study, collect muscle tissue for histopathological analysis to look for signs of myopathy.
  - Measure relevant biomarkers in plasma, such as creatine kinase (CK), to assess muscle damage.
  - If myopathy is observed, consider reducing the dose or comparing the effects with a group treated with atorvastatin alone.

## Data Presentation

Table 1: Summary of **NCX-6560** Dosing and Effects in Animal Models (Publicly Available Data)

Animal Model	Dose	Duration	Route of Administration	Key Findings	Reported Toxicity
Hyperlipidemic Mice	46.8 mg/kg/day	5 weeks	Oral (p.o.)	-21% reduction in serum cholesterol. [1]	No adverse effects reported in the study.[1]
Mice (Thromboembolism model)	46.8 mg/kg	Single dose	Oral (p.o.)	Reduced mortality in U46619- or collagen plus epinephrine-induced thromboembolism.[1]	Not specified.
eNOS Knockout Mice	Not specified	Not specified	Not specified	-16% reduction in blood pressure.[1]	Not specified.
Preclinical model of statin-induced myopathy	Not specified	Not specified	Not specified	Did not induce muscle fiber atrophy or affect muscle function, unlike atorvastatin.	No adverse effects reported.

Note: This table is based on limited publicly available information and does not represent a comprehensive toxicity profile.

## Experimental Protocols

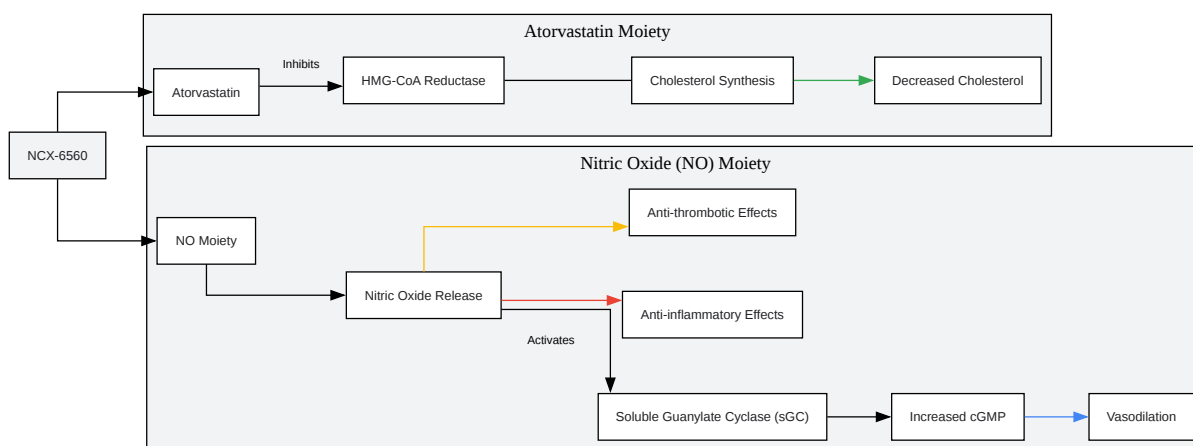
Hypothetical Protocol for a 28-Day Repeat-Dose Oral Toxicity Study in Rats

This is a generalized example protocol and does not represent the specific study design used for **NCX-6560**.

- Test System: Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females.
- Group Allocation: Animals are randomly assigned to four groups (10 rats/sex/group):
  - Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
  - Group 2: Low dose of **NCX-6560**.
  - Group 3: Mid dose of **NCX-6560**.
  - Group 4: High dose of **NCX-6560**.
- Dose Administration: **NCX-6560** is administered orally via gavage once daily for 28 consecutive days.
- Observations:
  - Clinical Signs: Animals are observed twice daily for any signs of toxicity.
  - Body Weight: Recorded weekly.
  - Food Consumption: Measured weekly.
  - Ophthalmology: Examined prior to the study and at termination.
  - Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
- Terminal Procedures:
  - At the end of the 28-day period, animals are euthanized.
  - A full necropsy is performed on all animals.
  - Organ weights are recorded.

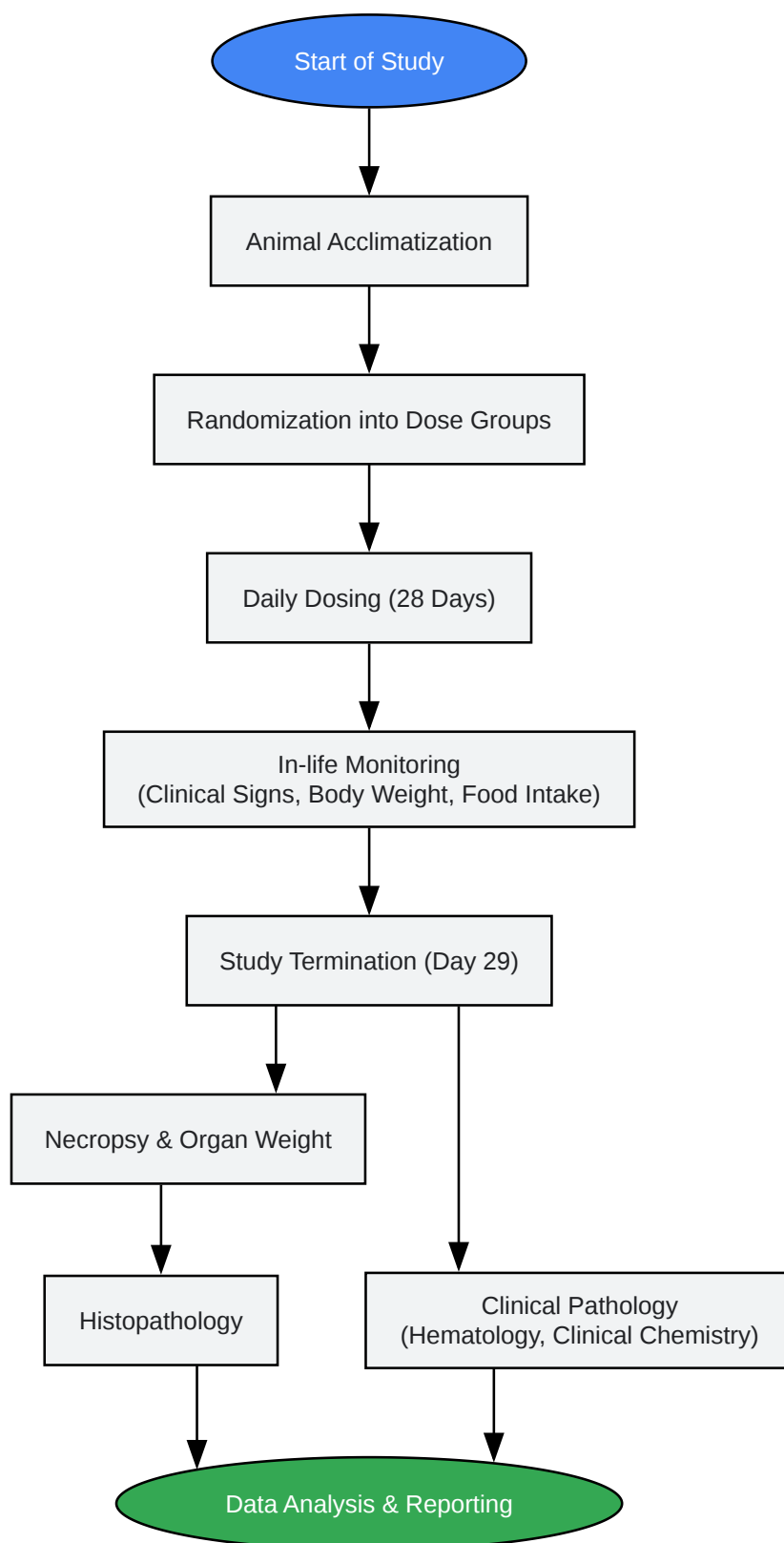
- A comprehensive set of tissues is collected and preserved for histopathological examination.

## Visualizations



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Caption: Proposed dual mechanism of action of **NCX-6560**.



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Caption: General workflow for a repeat-dose toxicity study.

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## References

- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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